Sodium [[4-(acetylamino)phenyl]thio]acetate
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Overview
Description
Sodium [[4-(acetylamino)phenyl]thio]acetate is a chemical compound with the molecular formula C10H10NNaO3S and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes an acetylamino group and a thioacetate group attached to a phenyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium [[4-(acetylamino)phenyl]thio]acetate typically involves the reaction of 4-acetylaminophenylthiol with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Sodium [[4-(acetylamino)phenyl]thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Sodium [[4-(acetylamino)phenyl]thio]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Sodium [[4-(acetylamino)phenyl]thio]acetate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the thioacetate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium [[4-(aminophenyl)thio]acetate]
- Sodium [[4-(methylamino)phenyl]thio]acetate]
- Sodium [[4-(ethylamino)phenyl]thio]acetate]
Uniqueness
Sodium [[4-(acetylamino)phenyl]thio]acetate is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring .
Biological Activity
Sodium [[4-(acetylamino)phenyl]thio]acetate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-cancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetylamino group and a thioacetate moiety attached to a phenyl ring. This structure is crucial for its interaction with biological targets and influences its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests its potential as a therapeutic agent in treating infections caused by resistant strains .
Anti-Cancer Activity
This compound has shown promising results in anti-cancer studies. A notable investigation assessed its effects on Ehrlich ascites carcinoma (EAC) cells. The treatment resulted in a significant reduction in tumor volume and cell count, indicating its potential as a chemotherapeutic agent.
Case Study: EAC Model
- Methodology : Female mice were treated with varying doses of this compound.
- Results :
Anti-Inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This action can be beneficial in managing conditions characterized by chronic inflammation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Receptors : Its structural components allow it to interact effectively with specific receptors, modulating cellular responses.
- Oxidative Stress Reduction : By acting as an antioxidant, it may mitigate oxidative damage in cells, contributing to its anti-cancer and anti-inflammatory effects .
Properties
Molecular Formula |
C10H10NNaO3S |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
sodium;2-(4-acetamidophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H11NO3S.Na/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
SWVIBDBFPSCBHX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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